molecular formula C7H10N2O B2602736 5-cyclopropyl-2-methyl-1H-pyrazol-3-one CAS No. 199125-21-8

5-cyclopropyl-2-methyl-1H-pyrazol-3-one

Cat. No. B2602736
CAS RN: 199125-21-8
M. Wt: 138.17
InChI Key: SOVRIDFTTLSXMX-UHFFFAOYSA-N
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Description

5-Cyclopropyl-2-methyl-1H-pyrazol-3-one is a chemical compound with the CAS Number: 199125-21-8 . It has a molecular weight of 138.17 . The IUPAC name for this compound is 3-cyclopropyl-1-methyl-1H-pyrazol-5-ol .


Molecular Structure Analysis

The molecular formula of 5-cyclopropyl-2-methyl-1H-pyrazol-3-one is C7H10N2O . The InChI code for this compound is 1S/C7H10N2O/c1-9-7(10)4-6(8-9)5-2-3-5/h4-5,10H,2-3H2,1H3 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The storage temperature for this compound is ambient temperature .

Scientific Research Applications

Antileishmanial Activity

Pyrazole-bearing compounds, such as 5-cyclopropyl-2-methyl-1H-pyrazol-3-one, are known for their diverse pharmacological effects including potent antileishmanial activities . For instance, compound 13 displayed superior antipromastigote activity .

Antimalarial Activity

The compound also shows potential in the treatment of malaria. Some hydrazine-coupled pyrazoles were evaluated against Plasmodium berghei infected mice, and compounds 14 and 15 showed significant inhibition effects .

Inhibition of Cell Growth

The compound has been shown to inhibit cell growth in certain types of cells . This could potentially be applied in the treatment of various diseases, including cancer.

Anti-HIV Activity

While not directly related to 5-cyclopropyl-2-methyl-1H-pyrazol-3-one, similar compounds such as indolyl and oxochromenyl xanthenone derivatives have been reported to have anti-HIV-1 activity . This suggests that 5-cyclopropyl-2-methyl-1H-pyrazol-3-one could potentially be modified to create effective anti-HIV agents.

Drug Development

Given its various biological activities, 5-cyclopropyl-2-methyl-1H-pyrazol-3-one could be used as a starting point for the development of new drugs. Its structure could be modified to enhance its effectiveness or to reduce potential side effects .

Safety and Hazards

The safety data sheet for a similar compound, 1-Methyl-1H-pyrazol-3-amine, indicates that it may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .

properties

IUPAC Name

5-cyclopropyl-2-methyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-9-7(10)4-6(8-9)5-2-3-5/h4-5,8H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMGFFMFDKIPBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-cyclopropyl-2-methyl-1H-pyrazol-3-one

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